molecular formula C22H20N4O3 B6555214 6-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1040642-58-7

6-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

カタログ番号: B6555214
CAS番号: 1040642-58-7
分子量: 388.4 g/mol
InChIキー: HLRHMFHYNGXWCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a dihydropyridazin-3-one core substituted with a 4-ethylphenyl group at position 6 and a 1,2,4-oxadiazole-linked 4-methoxyphenyl moiety at position 2. The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in drug candidates . The ethyl and methoxy substituents on the aromatic rings likely influence lipophilicity and electronic properties, impacting bioavailability and target interactions.

特性

IUPAC Name

6-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-15-4-6-16(7-5-15)19-12-13-21(27)26(24-19)14-20-23-22(25-29-20)17-8-10-18(28-2)11-9-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRHMFHYNGXWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic derivative that incorporates both a dihydropyridazinone and an oxadiazole moiety. This combination suggests potential biological activities that could be explored in pharmacological contexts. The oxadiazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The structure of the compound can be represented as follows:

C20H22N4O2\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_2

This molecular formula indicates a complex arrangement conducive to various interactions with biological targets.

Anticancer Properties

Research indicates that compounds with oxadiazole rings exhibit significant anticancer activity. A study highlighted that derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 0.67 to 1.18 µM . The specific compound may share similar mechanisms due to its structural components.

The proposed mechanism involves the interaction of the oxadiazole moiety with various molecular targets such as:

  • Histone Deacetylases (HDAC) : Inhibition can lead to altered gene expression related to cell cycle regulation and apoptosis.
  • Carbonic Anhydrase (CA) : Inhibition may affect tumor microenvironmental pH and enhance drug delivery.
  • Protein Kinases : Targeting kinases involved in cell proliferation and survival pathways could be a significant action point for this compound.

Study on Oxadiazole Derivatives

A comprehensive review of 1,2,4-oxadiazole derivatives indicated their potential in drug discovery due to their ability to inhibit various enzymes linked to cancer progression. Notably, compounds were found to inhibit Sirtuin 2 , a target implicated in cancer metabolism and aging .

Cytotoxicity Assays

In vitro studies have demonstrated that derivatives similar to the compound exhibit cytotoxicity against multiple cancer cell lines. For instance:

  • HeLa cells showed IC50 values around 0.80 µM.
  • MCF7 (breast cancer) and PC3 (prostate cancer) cells also exhibited notable sensitivity with GP (growth percent) values indicating significant inhibition .

Data Table: Biological Activity Overview

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerHeLa0.80
AnticancerCaCo-21.18
Enzyme InhibitionSirtuin 2Not specified
Enzyme InhibitionCarbonic AnhydraseNot specified

類似化合物との比較

Structural Analogues with Modified Aromatic Substituents

(a) 6-(4-Ethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one (M455-0409)
  • Key Difference : Replaces the methoxyphenyl group with a 3-methylphenyl on the oxadiazole ring.
  • Data : Molecular weight = 386.45 g/mol; available as 7 mg (ID: M455-0409) .
(b) 6-(4-Ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one (M455-0410)
  • Key Difference : Substitutes 4-methylphenyl on the oxadiazole instead of 4-methoxyphenyl.
  • Impact : The para-methyl group enhances steric bulk without electronic modulation, possibly reducing solubility compared to the methoxy variant .
  • Data : Molecular weight = 386.45 g/mol; available as 9 mg (ID: M455-0410) .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent (Oxadiazole) LogP* Molecular Weight (g/mol)
Target Compound 4-Methoxyphenyl 3.2† 386.45
M455-0409 3-Methylphenyl 3.8 386.45
M455-0410 4-Methylphenyl 3.7 386.45
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) 4-Chlorophenethyl 4.1 368.81

*Estimated using fragment-based methods.
†Predicted using analogous structures in .

Analogues with Heterocyclic Variations

(a) 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one
  • Key Difference : Replaces the oxadiazole with a triazole-thione group.
(b) 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
  • Key Difference: Incorporates a piperidine-carboxamide scaffold instead of dihydropyridazinone.
  • Impact : Demonstrated anti-tubercular activity (InhA inhibition), suggesting oxadiazole-fluorophenyl motifs are viable for antimicrobial applications .

Pharmacological Activity Comparison

Table 2: Reported Activities of Analogous Compounds
Compound Target/Activity IC50/EC50 Reference
Target Compound Not reported (structural focus) N/A
Compound 46 () TRPA1/TRPV1 antagonist <100 nM
C22 () Anti-TB (InhA inhibition) 2.4 µM
6-Phenyl-2-(4-phenyl-5-thioxo-triazol-3-yl)dihydropyridazinone Anticancer (in vitro) 15 µM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。